

physical and chemical properties of 3-[4-(trifluoromethoxy)phenyl]propanoic acid

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Compound of Interest

Compound Name: 3-[4-(trifluoromethoxy)phenyl]propanoic Acid

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An In-depth Technical Guide on the Physical and Chemical Properties of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-[4-(trifluoromethoxy)phenyl]propanoic acid**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, information on closely related analogs is included for comparative purposes.

Core Chemical Identity

The fundamental identifiers for **3-[4-(trifluoromethoxy)phenyl]propanoic acid** are summarized below.

Identifier	Value
IUPAC Name	3-[4-(trifluoromethoxy)phenyl]propanoic acid[1] [2]
CAS Number	886499-74-7[2][3]
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃ [2]
Molecular Weight	248.17 g/mol
Canonical SMILES	C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F[2]
InChI Key	RRPISZJLUXOOCL-UHFFFAOYSA-N[2][3]

Physicochemical Properties

Quantitative data for the physicochemical properties of **3-[4-**

(trifluoromethoxy)phenyl]propanoic acid are not readily available in the cited literature.

Therefore, this section presents a combination of available information for the target compound and experimental data for structurally similar phenylpropanoic acid derivatives to provide a comparative context.

Property	3-[4-(trifluoromethoxy)phenyl]propanoic acid	3-[4-(trifluoromethyl)phenyl]propanoic Acid (Analogue)	3-(4-Fluorophenyl)propi onic acid (Analogue)
Physical Form	Solid[3]	Solid, White to Almost white powder to crystal	Solid, Crystalline Powder or Crystals[4]
Melting Point	Not available	115 °C	86-91 °C[4]
Boiling Point	Not available	Not available	105-107 °C at 22 Torr[4]
pKa	Not available	Not available	4.0 (Predicted)[4]
Solubility	Enhanced solubility in organic solvents is suggested due to the trifluoromethoxy group.[1]	Soluble in Methanol.	Slightly soluble in Methanol.[4]
Storage	Sealed in dry, 2-8°C[3]	Room Temperature (Recommended in a cool and dark place, <15°C)	Inert atmosphere, Room Temperature[4]

Role in Research and Development

3-[4-(trifluoromethoxy)phenyl]propanoic acid is recognized as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1] The presence of the trifluoromethoxy (-OCF₃) group is significant as it can enhance critical properties of a molecule, such as lipophilicity and metabolic stability, which are crucial for improving pharmacokinetic profiles in drug discovery.[1] While specific biological activities for this exact compound are not detailed, structural analogs have been investigated for various therapeutic applications, including as CGRP receptor antagonists for migraine treatment.[1]

Representative Experimental Protocol: Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-[4-(trifluoromethoxy)phenyl]propanoic acid** was not found in the provided search results, a general procedure can be inferred from the synthesis of similar phenylpropanoic acid derivatives. The following is a representative protocol.

Objective: To synthesize **3-[4-(trifluoromethoxy)phenyl]propanoic acid**.

Materials:

- 4-(Trifluoromethoxy)benzaldehyde
- Malonic acid
- Pyridine
- Piperidine
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H_2)
- Methanol or Ethanol

Procedure:

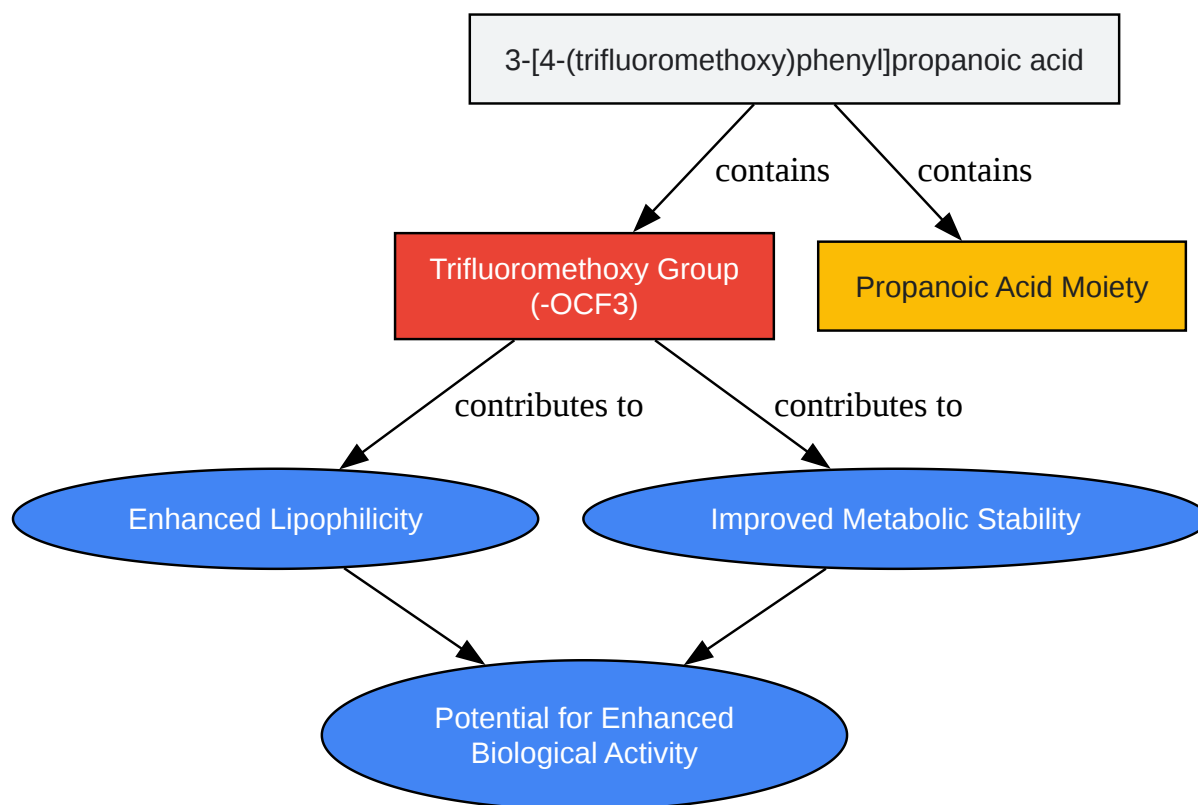
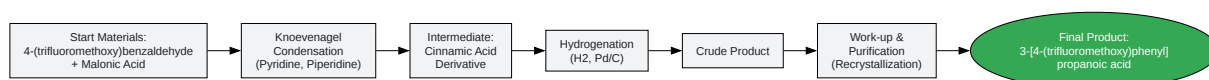
- Knoevenagel Condensation:
 - In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine.

- Add a catalytic amount of piperidine to the solution.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl to precipitate the cinnamic acid derivative.
- Filter the precipitate, wash with cold water, and dry.
- Hydrogenation (Reduction of the double bond):
 - Dissolve the resulting cinnamic acid derivative in a suitable solvent such as methanol or ethanol.
 - Add a catalytic amount of 10% Palladium on carbon.
 - Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
 - Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of hydrogen uptake).
- Work-up and Purification:
 - Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Dissolve the crude product in diethyl ether and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
 - Filter and evaporate the solvent to yield the crude **3-[4-(trifluoromethoxy)phenyl]propanoic acid**.
 - Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.

Visualizations

The following diagrams illustrate a representative experimental workflow and a conceptual model of the structure-property relationships.



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